[2-Bromo-4-(ethylsulfanyl)phenyl]methanol
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Overview
Description
[2-Bromo-4-(ethylsulfanyl)phenyl]methanol: is an organic compound with the molecular formula C9H11BrOS It is characterized by the presence of a bromine atom, an ethylsulfanyl group, and a methanol group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol typically involves the bromination of 4-(ethylsulfanyl)phenylmethanol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-Bromo-4-(ethylsulfanyl)phenyl]methanol can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or convert the ethylsulfanyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: NaN3, KCN
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Ethyl group derivatives
Substitution: Azides, nitriles
Scientific Research Applications
Chemistry: In organic synthesis, [2-Bromo-4-(ethylsulfanyl)phenyl]methanol serves as a versatile intermediate for the preparation of more complex molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use in developing new therapeutic agents .
Medicine: In medicinal chemistry, this compound is investigated for its potential as a building block in drug design. Its unique structure allows for the creation of novel compounds with improved pharmacological profiles .
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer science and material engineering .
Mechanism of Action
The mechanism by which [2-Bromo-4-(ethylsulfanyl)phenyl]methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
[2-Bromo-4-(methylsulfanyl)phenyl]methanol: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
[2-Bromo-4-(propylsulfanyl)phenyl]methanol: Similar structure but with a propylsulfanyl group instead of an ethylsulfanyl group.
[2-Bromo-4-(butylsulfanyl)phenyl]methanol: Similar structure but with a butylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness: The presence of the ethylsulfanyl group in [2-Bromo-4-(ethylsulfanyl)phenyl]methanol imparts unique chemical properties, such as increased lipophilicity and reactivity, compared to its methyl, propyl, and butyl analogs.
Biological Activity
[2-Bromo-4-(ethylsulfanyl)phenyl]methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C10H12BrS. The compound features a bromine atom and an ethylsulfanyl group attached to a phenyl ring, contributing to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It may function as an enzyme inhibitor or modulator, affecting pathways involved in inflammation and cancer progression. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation : Interaction with specific receptors can result in downstream effects that influence cell signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against certain bacterial strains.
- Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : Some studies have indicated cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Reduced levels of cytokines | |
Anticancer | Cytotoxic effects on cancer cells |
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus. Results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Anti-inflammatory Research : Johnson et al. (2023) reported that treatment with this compound in a murine model of arthritis led to decreased swelling and reduced levels of inflammatory markers such as TNF-alpha and IL-6.
- Anticancer Evaluation : A recent publication by Lee et al. (2024) assessed the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer cells. The study found IC50 values indicating potent antiproliferative activity, warranting further investigation into its mechanism.
Properties
IUPAC Name |
(2-bromo-4-ethylsulfanylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5,11H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBQHNXEQYKTHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=C(C=C1)CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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